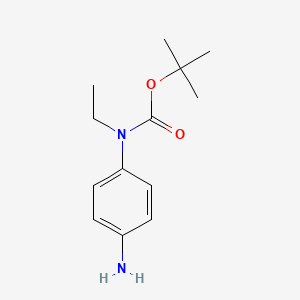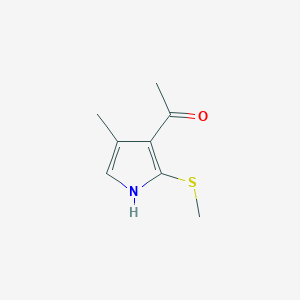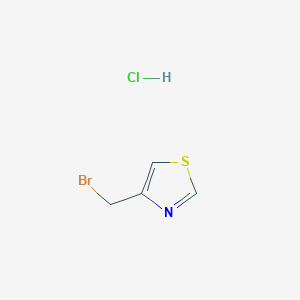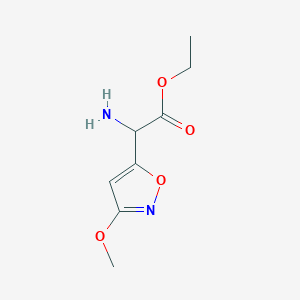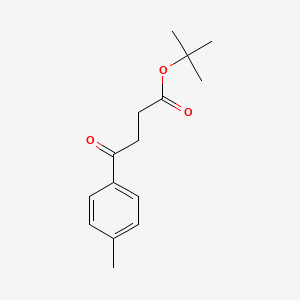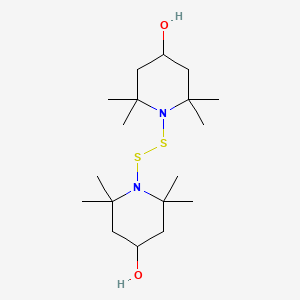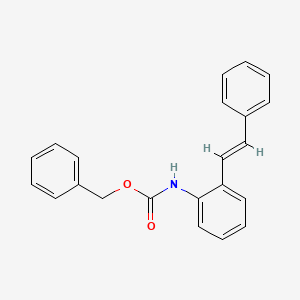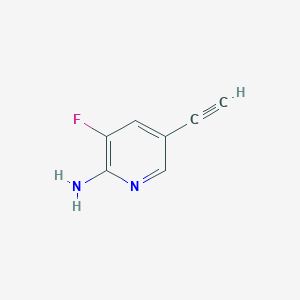
5-Ethynyl-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C7H5FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . Another approach involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450-500°C) to achieve the desired fluorinated product .
Industrial Production Methods
the general principles of large-scale fluorination reactions and the use of efficient fluorinating agents can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atom in the pyridine ring.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Ethynyl-3-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects . The ethynyl group also plays a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Ethynyl-3-fluoropyridin-2-amine is unique due to the presence of both an ethynyl group and a fluorine atom in the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-ethynyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |
InChI Key |
BLOVIXTYCUIFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(N=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


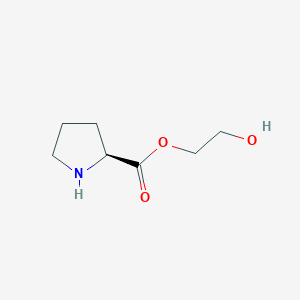
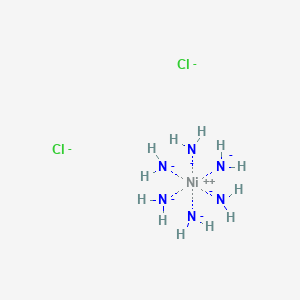
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
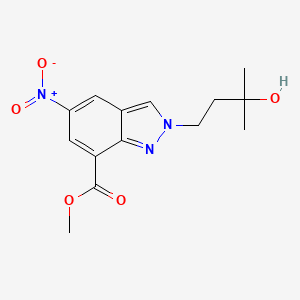
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
